molecular formula C19H17Br2N3O3 B14949857 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B14949857
M. Wt: 495.2 g/mol
InChI Key: BBIQSBWWYBSQHZ-LSFURLLWSA-N
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Description

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenoxy and indole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the brominated phenoxy and indole intermediates. The key steps include:

    Methoxylation: The addition of a methoxy group to the phenoxy ring.

    Condensation: The reaction of the brominated methoxy phenoxy compound with an indole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The brominated phenoxy and indole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLENE]ACETOHYDRAZIDE stands out due to its unique combination of brominated phenoxy and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17Br2N3O3

Molecular Weight

495.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H17Br2N3O3/c1-11-14(13-5-3-4-6-16(13)23-11)9-22-24-18(25)10-27-19-15(21)7-12(20)8-17(19)26-2/h3-9,23H,10H2,1-2H3,(H,24,25)/b22-9+

InChI Key

BBIQSBWWYBSQHZ-LSFURLLWSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)OC

Origin of Product

United States

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